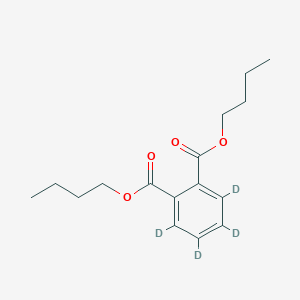

Dibutyl phthalate-3,4,5,6-d4

Cat. No. B122566

Key on ui cas rn:

93952-11-5

M. Wt: 282.37 g/mol

InChI Key: DOIRQSBPFJWKBE-ULDPCNCHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05376800

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.

[Compound]

Name

Ixan-SGA resin

Quantity

9.7 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[CH:2]=[C:3](Cl)Cl.[CH2:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:10][C:11](=[O:13])[C:12]1[C:12](=[CH:3][CH:2]=[CH:2][CH:3]=1)[C:11]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:13])[CH2:7][CH2:8][CH3:9]

|

Inputs

Step One

[Compound]

|

Name

|

Ixan-SGA resin

|

|

Quantity

|

9.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

57.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while constantly stirring the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The procedure for preparing the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a fine powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from forming

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Complete dissolution

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After complete dissolution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the resulting solution constantly for another 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a clear yellow solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering the Ixan solution through a millipore

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering apparatus with a filter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diameter, add the plasticizers

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

again stir the solution for another 12 hours

|

|

Duration

|

12 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05376800

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.

[Compound]

Name

Ixan-SGA resin

Quantity

9.7 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[CH:2]=[C:3](Cl)Cl.[CH2:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:10][C:11](=[O:13])[C:12]1[C:12](=[CH:3][CH:2]=[CH:2][CH:3]=1)[C:11]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:13])[CH2:7][CH2:8][CH3:9]

|

Inputs

Step One

[Compound]

|

Name

|

Ixan-SGA resin

|

|

Quantity

|

9.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

57.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while constantly stirring the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The procedure for preparing the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a fine powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from forming

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Complete dissolution

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After complete dissolution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the resulting solution constantly for another 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a clear yellow solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering the Ixan solution through a millipore

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering apparatus with a filter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diameter, add the plasticizers

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

again stir the solution for another 12 hours

|

|

Duration

|

12 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |